
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring fused with a methano bridge and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: Similar structure but lacks the methano bridge and carboxylic acid group.
Quinoxaline: The parent compound without the tetrahydro and methano modifications.
5,8-Dibromoquinoxaline: A halogenated derivative with different chemical properties.
Uniqueness
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is unique due to its specific structural features, including the methano bridge and carboxylic acid group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)7-4-11-8-5-1-2-6(3-5)9(8)12-7/h4-6H,1-3H2,(H,13,14) |
Clave InChI |
HTOQKXDKXOHSDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=NC=C(N=C23)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Ethynyl-[1,1'-biphenyl]-2-amine](/img/structure/B11905613.png)
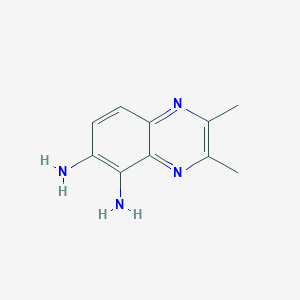

![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)

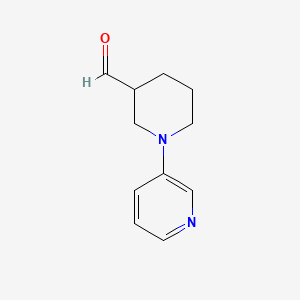
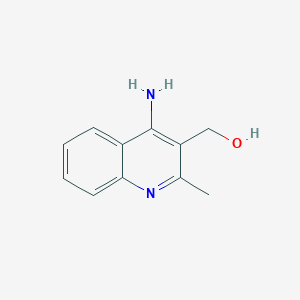
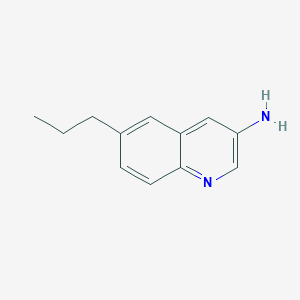
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11905662.png)
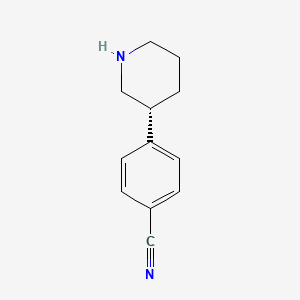

![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
